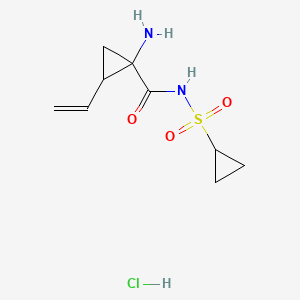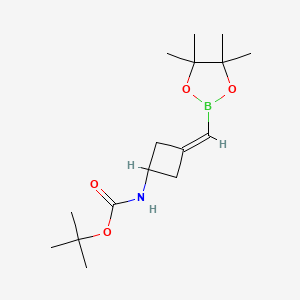
tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate is a boronic ester derivative. This compound is notable for its use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate typically involves the reaction of a cyclobutyl carbamate derivative with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually catalyzed by a palladium complex under mild conditions. The general reaction scheme is as follows:
Starting Materials: Cyclobutyl carbamate derivative and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Catalyst: Palladium complex (e.g., Pd(PPh3)4).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: Mild temperature (25-50°C) and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters.
化学反応の分析
Types of Reactions
tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.
Hydrolysis: The compound can undergo hydrolysis to yield the free boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF or DMF), and mild temperature (25-50°C).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) in aqueous medium.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Corresponding alcohol.
Hydrolysis: Free boronic acid.
科学的研究の応用
tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with aryl or vinyl halides to form the desired product. The molecular targets and pathways involved in these reactions are well-studied in the context of organic synthesis.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
Pinacolborane: A borane derivative used in hydroboration reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in various organic transformations.
Uniqueness
tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate is unique due to its cyclobutyl carbamate structure, which imparts specific reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry and material science.
特性
分子式 |
C16H28BNO4 |
|---|---|
分子量 |
309.2 g/mol |
IUPAC名 |
tert-butyl N-[3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutyl]carbamate |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-12-8-11(9-12)10-17-21-15(4,5)16(6,7)22-17/h10,12H,8-9H2,1-7H3,(H,18,19) |
InChIキー |
XIUXTFLRUUKHOR-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CC(C2)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)
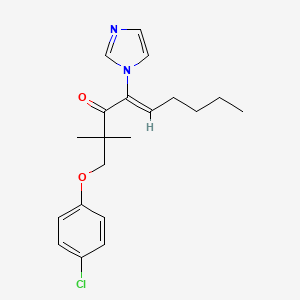
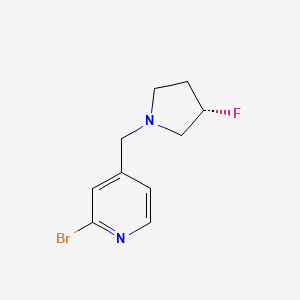
![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)
![2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15219417.png)


![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
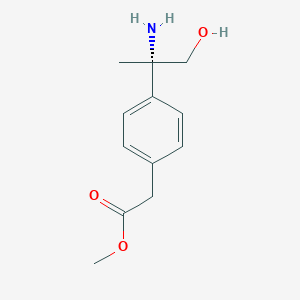
![Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B15219447.png)
![2-Bromo-1-{2-[ethyl(methyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219459.png)
